3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline
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Overview
Description
3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline is a complex organic compound that features a unique combination of fluorophenyl, triazole, and oxadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Mechanism of Action
Target of Action
The compound contains a 1,2,3-triazole ring and a 1,2,4-oxadiazole ring. Compounds containing these moieties are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The exact target of this specific compound would need to be determined through experimental studies.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound targets an enzyme, it could act as an inhibitor, reducing the enzyme’s activity. If it targets a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of the fluorophenyl group could enhance binding affinity to the target .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would need to be determined experimentally. Factors that could influence these properties include the compound’s size, polarity, and the presence of functional groups. For example, the fluorine atom in the compound could enhance its lipophilicity, potentially improving its ability to cross cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The oxadiazole ring can be synthesized via a cyclization reaction involving hydrazides and carboxylic acids. The final step often involves the coupling of the triazole and oxadiazole intermediates with N,N-dimethylaniline under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(3-Fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Uniqueness
What sets 3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications .
Properties
IUPAC Name |
3-[3-[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O/c1-13-18(23-25-27(13)12-14-6-4-8-16(21)10-14)19-22-20(28-24-19)15-7-5-9-17(11-15)26(2)3/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPULCHZMFWZRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC(=CC=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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